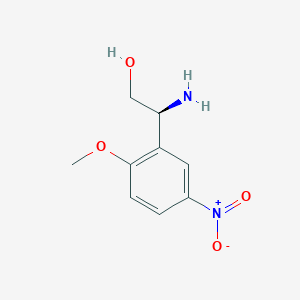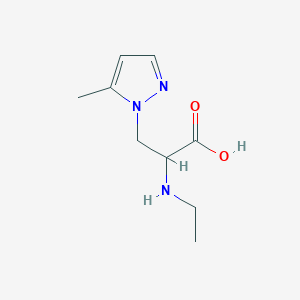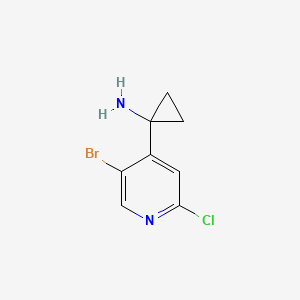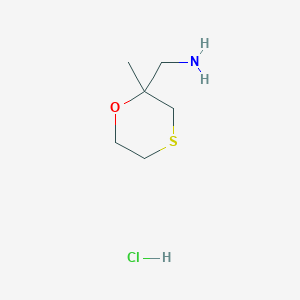
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is an organic compound featuring a brominated furan ring attached to a 2-oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the oxopropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like dichloromethane. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the oxopropanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
科学的研究の応用
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the oxo group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may inhibit or activate certain pathways, depending on the context of its use.
類似化合物との比較
2-(5-Bromofuran-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another brominated furan derivative with a thiazole ring.
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile: A nitrile derivative with similar structural features.
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid: A methylated derivative with an enone group.
Uniqueness: 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is unique due to its specific combination of a brominated furan ring and an oxopropanoic acid group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H5BrO4 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
3-(5-bromofuran-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
InChIキー |
RMEFZPJTIPUPPB-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)



methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)

![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)




